molecular formula C8H10N2O B1266938 2-Cyano-2-cyclopentylideneacetamide CAS No. 875-61-6

2-Cyano-2-cyclopentylideneacetamide

Cat. No. B1266938
CAS RN: 875-61-6
M. Wt: 150.18 g/mol
InChI Key: PRUZHIRVXUSGBV-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Cyano-2-cyclopentylideneacetamide, as part of the cyanoxime and related compounds, is synthesized through various chemical procedures. Notably, derivatives such as 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) were synthesized and characterized using spectroscopic methods including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Quantum chemical methods like Density Functional Theory (DFT) were employed to predict the optimal molecular geometry, vibrational wavenumbers, and electronic characteristics, indicating a rigorous approach to understanding their molecular structure and behavior (Khanum et al., 2022).

Molecular Structure Analysis The molecular structure of such compounds is elucidated through a combination of spectroscopic techniques and quantum chemical calculations. Studies reveal details about molecular electron potential, nuclear magnetic resonance chemical shifts, and charge transfer within the molecules. These analyses provide insights into the chemical activity locations and the electronic characteristics of the molecules, showcasing the complex nature of these compounds and their potential for further application (Khanum et al., 2022).

Chemical Reactions and Properties Chemical reactions involving 2-Cyano-2-cyclopentylideneacetamide derivatives are diverse, contributing to the synthesis of various heterocyclic compounds. For instance, reactions with cyclopropylideneacetic acids and esters facilitated by CuX2-mediated cyclization yield furanones and pyran-2-ones, showcasing the compound's versatility in chemical synthesis (Huang & Zhou, 2002).

Physical Properties Analysis The physical properties, including thermodynamic characteristics and molecular dynamics, are essential for understanding the stability and reactivity of these compounds. Molecular docking studies provide insights into their binding energies with different protein receptors, which is crucial for drug discovery and development processes (Khanum et al., 2022).

Chemical Properties Analysis The chemical properties of 2-Cyano-2-cyclopentylideneacetamide and its derivatives are extensively studied through spectroscopic, quantum chemical, and molecular docking methods. These studies reveal the compounds' nonlinear optical (NLO) behavior, electronic characteristics, and their potential as antimicrobial agents, providing a comprehensive understanding of their chemical nature and applications beyond drug discovery (Ewies & Abdelsalaam, 2020).

Scientific Research Applications

  • Antimicrobial Agent Synthesis : 2-Cyano-N-arylacetamide, a derivative of 2-Cyano-2-cyclopentylideneacetamide, has been used to synthesize various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown significant antimicrobial activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

  • Synthesis of Bivalent Palladium and Platinum Cyanoximates : Cyanoximes, including 2-cyano-2-isonitrosoacetamide and related compounds, have been synthesized and characterized for their structure and biological activity. Some of these compounds exhibited antiproliferative activity against human cervical cancer HeLa cell lines (Eddings et al., 2004).

  • Antitumor Activity : Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Many of these compounds revealed high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

  • Heterocyclic Compound Synthesis : 2-Cyano-N-(2-hydroxyethyl) acetamide, related to 2-Cyano-2-cyclopentylideneacetamide, is an important intermediate in the synthesis of various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).

  • Synthesis of Antimicrobial and Surface Active Agents : Novel thiazole, oxazole, pyrimidine, and pyridazine derivatives bearing a sulfonamide moiety and derived from 2-Cyano-N-octadecylacetamide have been synthesized and evaluated for their antimicrobial and surface activities, showing significant results (El-Sayed & Ahmed, 2016).

properties

IUPAC Name

2-cyano-2-cyclopentylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZHIRVXUSGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294811
Record name 2-cyano-2-cyclopentylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-cyclopentylideneacetamide

CAS RN

875-61-6
Record name 875-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-cyclopentylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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